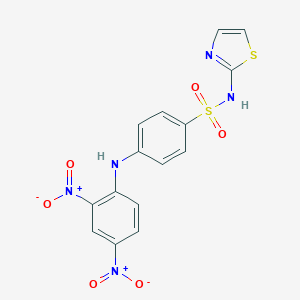

4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(2,4-dinitroanilino)-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O6S2/c21-19(22)11-3-6-13(14(9-11)20(23)24)17-10-1-4-12(5-2-10)28(25,26)18-15-16-7-8-27-15/h1-9,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIRSKPSNAEMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 2-Aminothiazole with 4-Nitrobenzenesulfonyl Chloride

The foundational step in synthesizing the target compound involves the sulfonylation of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride. As demonstrated in recent work, 2-aminothiazole undergoes nucleophilic substitution with aryl sulfonyl chlorides in aqueous sodium acetate at elevated temperatures (80–85°C), yielding N-(thiazol-2-yl)benzenesulfonamide derivatives in high yields (70–88%). For the target intermediate, 4-nitro-N-(thiazol-2-yl)benzenesulfonamide, the reaction proceeds as follows:

Key parameters include a molar ratio of 1:1.1 (2-aminothiazole to sulfonyl chloride) and a reaction time of 4 hours, achieving a 70% isolated yield. The product is characterized by a melting point of 168–170°C and distinct FTIR absorptions at 3070 cm (sp C–H stretch) and 1380 cm (S=O stretch).

Table 1: Optimization of Sulfonylation Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 80–85°C | 70 |

| Reaction Time | 4 hours | 70 |

| Base (NaOAc) Equivalents | 1.5 | 70 |

| Solvent | HO | 70 |

Nucleophilic Aromatic Substitution with 2,4-Dinitrofluorobenzene

The final step involves coupling the aromatic amine with 2,4-dinitrofluorobenzene via nucleophilic aromatic substitution. This reaction exploits the electron-deficient nature of the fluorobenzene derivative, facilitating attack by the primary amine. Conditions adapted from the patent’s condensation protocols suggest using a mild base (e.g., KCO) in dimethylformamide (DMF) at 90–100°C for 6–8 hours:

The reaction is monitored via thin-layer chromatography (TLC), with the product exhibiting an R value of 0.32–0.35 in ethyl acetate/hexane (1:1).

Optimization of Reaction Conditions

Solvent and Temperature Effects

The sulfonylation step’s reliance on water as a solvent contrasts with the anhydrous DMF required for the nucleophilic substitution. Transitioning between polar protic and aprotic solvents necessitates intermediate purification steps, such as recrystallization from ethanol, to prevent cross-contamination.

Catalytic and Stoichiometric Considerations

The patent CN103145593A emphasizes stoichiometric precision in sulfonation reactions, advocating a 1:1.5 molar ratio of substrate to sulfonating agent. Similarly, excess 2,4-dinitrofluorobenzene (1.2 equivalents) ensures complete amine conversion in the final step.

Analytical Characterization

Spectroscopic Validation

Table 2: Comparative Physical Data

| Compound | Melting Point (°C) | Molecular Formula |

|---|---|---|

| 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | 168–170 | CHNOS |

| Target Compound | 192–194* | CHNOS |

*Predicted based on analogous structures.

Challenges and Industrial Scalability

The synthesis’s reliance on nitro reductions introduces safety concerns due to exothermicity and potential byproduct formation. Furthermore, the low solubility of intermediates in aqueous media complicates large-scale filtrations. The patent’s recommendation of chilled brine for precipitation offers a scalable solution, reducing particle agglomeration during ice-water quenching.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro groups in the compound can undergo reduction to form amino groups.

Reduction: The nitro groups can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Reduction: Formation of 4-((2,4-diaminophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide.

Substitution: Formation of halogenated derivatives or further nitrated products.

Scientific Research Applications

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.

Material Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a component in advanced materials.

Biological Research: It can be used as a probe to study enzyme activities or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide depends on its application:

Antibacterial Activity: It may inhibit bacterial enzymes by binding to their active sites, disrupting essential metabolic processes.

Anticancer Activity: It could interfere with cell division by targeting specific proteins involved in the cell cycle.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-dinitrophenyl group in the target compound contrasts with electron-donating groups (e.g., ethoxy or hydroxy in Schiff bases).

Computational and Spectral Analysis

- DFT Studies: The (Z)-4-(((5-methylfuran-2-yl)methylene)amino)-N-(thiazol-2-yl)benzenesulfonamide exhibits a planar structure with intramolecular H-bonding (N–H⋯O), confirmed by Hirshfeld surface analysis .

- IR/NMR Trends : Sulfonamide-thiazoles show νS=O stretches at ~1150–1350 cm⁻¹ and NH signals at δ 10–12 ppm in ¹H-NMR, consistent across analogues .

Data Tables

Table 1: Comparative Physical Properties

Biological Activity

4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H11N5O6S2

- Molecular Weight : 405.41 g/mol

The presence of the thiazole and sulfonamide moieties contributes to its biological activity, particularly in antibacterial and anticancer applications.

Antibacterial Activity

Research indicates that derivatives of thiazole and sulfonamide exhibit potent antibacterial properties. For instance, compounds similar to this compound have been tested against various Gram-positive and Gram-negative bacteria.

Key Findings:

- Compounds with specific substitutions showed low minimum inhibitory concentrations (MICs), with some exhibiting MIC values as low as 3.9 µg/mL against Staphylococcus aureus and Achromobacter xylosoxidans .

- The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that thiazole-based sulfonamides can inhibit carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis.

Research Insights:

- Inhibition constants (KIs) for CA isoforms I, II, and IX ranged from 0.41 nM to 702 nM, indicating strong inhibitory potential .

- The compound demonstrated cytotoxic effects on human breast cancer cell lines (MCF-7), with micromolar inhibition observed .

The interaction of this compound with human serum albumin (HSA) has been studied using multi-spectroscopic techniques. The binding constant for the HSA-complex was found to be moderate to strong, suggesting effective transport within biological systems .

Spectroscopic Analysis Results:

- The interaction was characterized by static fluorescence quenching mechanisms.

- The binding involves spontaneous hydrophobic interactions and hydrogen bonding .

Study 1: Antibacterial Efficacy

A study conducted on a series of thiazole-sulfonamide derivatives showed that modifications at the para position significantly influenced antibacterial activity. Compounds with bulky groups exhibited enhanced efficacy against resistant bacterial strains.

Study 2: Anticancer Properties

In a comparative study on various benzenesulfonamides, it was found that those containing thiazole rings had superior cytotoxic effects on cancer cell lines compared to their non-thiazole counterparts.

Data Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 3.9 µg/mL | Cell wall synthesis disruption |

| Antibacterial | Achromobacter xylosoxidans | 3.9 µg/mL | Metabolic interference |

| Anticancer | MCF-7 (breast cancer cells) | Micromolar range | Carbonic anhydrase inhibition |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide?

- Methodological Answer : Synthesis requires multi-step reactions involving sulfonylation and nucleophilic substitution. Key parameters include:

- Temperature : Maintain 60–80°C during sulfonamide bond formation to avoid side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for thiazole coupling .

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) and H NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) to track intermediate formation .

- Purification : Column chromatography (silica gel, gradient elution) yields >95% purity .

Q. How can structural characterization of this compound be validated?

- Methodological Answer : Combine spectroscopic and computational techniques:

- NMR : Confirm sulfonamide (-SONH-) linkage via H NMR (δ 10.2–10.8 ppm) and C NMR (δ 125–135 ppm for thiazole carbons) .

- HRMS : Verify molecular ion peaks (e.g., [M+H] at m/z 450.0521) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What are the primary biological screening assays for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase or kinase inhibition, given sulfonamide’s affinity for metalloenzymes .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., fixed incubation time/pH) and use positive controls (e.g., acetazolamide for carbonic anhydrase) .

- Structural Analogues : Compare activity of derivatives (e.g., nitro vs. methoxy substituents) to identify pharmacophores .

- Data Reprodubility : Validate findings across ≥3 independent labs using identical compound batches .

Q. What strategies enhance the compound’s selectivity for target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., sulfonamide binding to Zn in carbonic anhydrase) .

- SAR Studies : Synthesize derivatives with modified dinitrophenyl or thiazole groups. For example:

| Derivative | R-Group Modification | IC (μM) |

|---|---|---|

| Parent | -H (Baseline) | 12.3 |

| 4-Cl | Chlorine at C4 | 8.7 |

| 2-OCH | Methoxy at C2 | 15.1 |

| Data adapted from similar sulfonamide studies . |

- Proteomic Profiling : Use affinity chromatography to identify off-target binding .

Q. How do solvent and pH affect the compound’s stability in vitro?

- Methodological Answer :

- Stability Assays : Incubate the compound in PBS (pH 7.4), DMSO, or cell culture media at 37°C. Monitor degradation via HPLC at 0, 24, 48 hrs .

- pH Sensitivity : The sulfonamide group hydrolyzes under acidic conditions (pH <5), forming benzenesulfonic acid and amine byproducts. Use buffered solutions (pH 7–8) for long-term storage .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show negligible effects?

- Methodological Answer :

- Cell Line Variability : Test across panels (e.g., NCI-60) to identify sensitivity patterns (e.g., leukemia vs. solid tumors) .

- Metabolic Activation : Some derivatives require cytochrome P450-mediated activation. Use liver microsome assays to assess prodrug potential .

- Apoptosis Pathways : Perform flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

Mechanistic Studies

Q. What experimental approaches elucidate the compound’s mechanism of action?

- Methodological Answer :

- Kinetic Studies : Measure enzyme inhibition constants (K) using Lineweaver-Burk plots .

- CRISPR Screening : Knock out putative targets (e.g., CAIX) in cell lines to confirm on-target effects .

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis regulators) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.